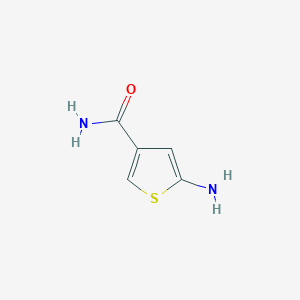
TPT-260
Overview
Description
Preparation Methods
The preparation of Retromer Chaperone, R55, involves the synthesis of thiophene-2,5-diylbis (methylene) dicarbamimidothioate, hydrochloride. The synthetic route typically includes the reaction of thiophene-2,5-diylbis (methylene) with dicarbamimidothioate under specific conditions to yield the desired compound . The reaction conditions and industrial production methods are not extensively detailed in the available literature.
Chemical Reactions Analysis
Retromer Chaperone, R55, undergoes various chemical reactions, including:
Reduction: Reduction reactions may also occur, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not extensively detailed in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Retromer Chaperone, R55, has several scientific research applications, including:
Chemistry: It is used to study the stability and function of the retromer complex in neuronal cells.
Biology: The compound has been shown to increase the levels of Vps35 and Vps29 in hippocampal neurons.
Medicine: Retromer Chaperone, R55, has potential therapeutic implications for Alzheimer’s disease by reducing the endogenous levels of both Aβ40 and Aβ42.
Industry: The compound is used in research and development for potential therapeutic applications.
Mechanism of Action
Retromer Chaperone, R55, exerts its effects by binding at the interface between Vps35 and Vps29, interacting with side chains from both proteins . This interaction increases the stability of the trimeric Vps35-Vps29-Vps26 retromer complex . The compound does not affect the thermal unfolding of individual proteins and has no effect on mRNA levels of Vps35 and Vps29 . It reduces the endogenous levels of both Aβ40 and Aβ42 and is effective in reducing human Aβ40 and Aβ42 levels in a transgenic murine model of Alzheimer’s disease .
Comparison with Similar Compounds
Both compounds stabilize the retromer complex and increase retromer protein levels in neurons . Retromer Chaperone, R55, has shown unique properties in reducing the levels of both endogenous β-CTF and sAPPβ while increasing the level of sAPPα in the medium . This partial stabilizing effect on Vps35 is observed even in the context of Vps29 knockdown .
Similar Compounds
Properties
IUPAC Name |
[5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4S3/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12/h1-2H,3-4H2,(H3,9,10)(H3,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDUNTSTRCLVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CSC(=N)N)CSC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile, [(trifluoromethyl)sulfonyl]-](/img/structure/B3193834.png)





![6-Bromo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B3193877.png)







